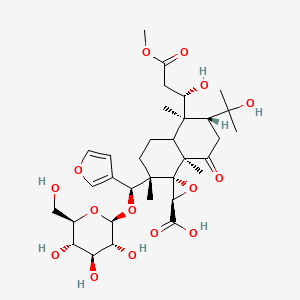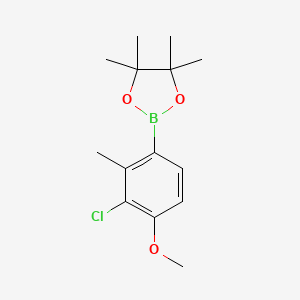
1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure can impart unique reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with diols. For this specific compound, the synthesis might involve:
Starting Materials: 3-chloro-4-methoxy-2-methylphenylboronic acid and a suitable diol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium and under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-scale Reactors: Using continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane compounds can undergo various types of reactions, including:
Oxidation: Conversion to boronic acids.
Reduction: Formation of boranes.
Substitution: Reactions with nucleophiles to replace the boron group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for their potential in cancer therapy due to the unique properties of boron.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action for 1,3,2-Dioxaborolane compounds often involves:
Molecular Targets: Interaction with enzymes or receptors that can bind boron-containing compounds.
Pathways Involved: Pathways related to cell signaling, enzyme inhibition, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,2-Dioxaborolane, 2-phenyl-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-
Comparison
- Reactivity : The presence of different substituents (e.g., chloro, methoxy) can significantly alter the reactivity and stability of the compound.
- Applications : While similar compounds may be used in organic synthesis, the specific substituents can make them more suitable for particular applications, such as drug development or material science.
Propiedades
Número CAS |
1799612-14-8 |
|---|---|
Fórmula molecular |
C14H20BClO3 |
Peso molecular |
282.57 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO3/c1-9-10(7-8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Clave InChI |
MEXLUADDFRMBJD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


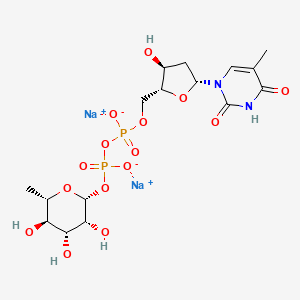
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
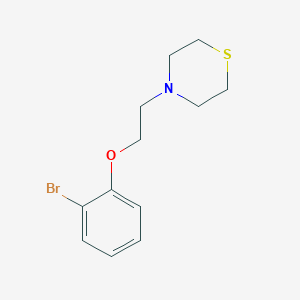
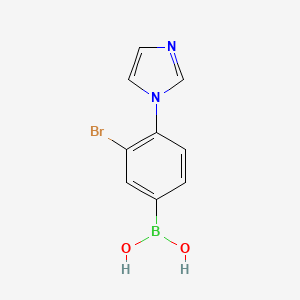
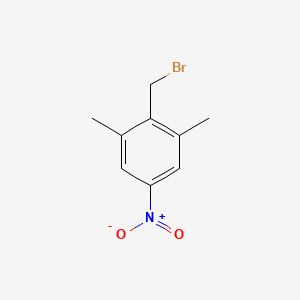
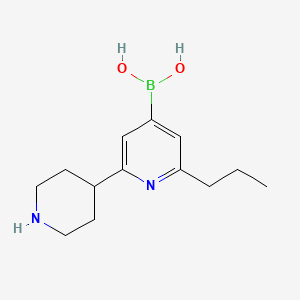
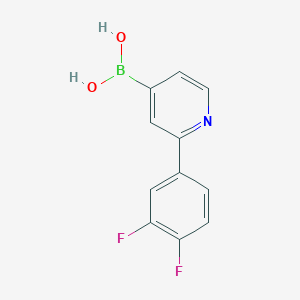
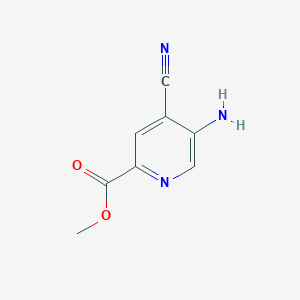


![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)
![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)
![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)
